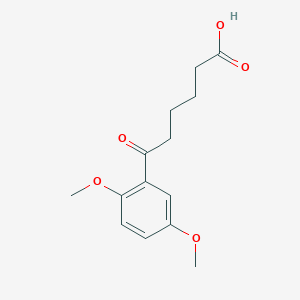

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid

説明

特性

IUPAC Name |

6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-10-7-8-13(19-2)11(9-10)12(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCHCGWWPRZTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309868 | |

| Record name | 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79381-16-1 | |

| Record name | NSC218336 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2,5 Dimethoxyphenyl 6 Oxohexanoic Acid and Its Chemically Transformed Derivatives

Primary Synthetic Routes to 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid

The synthesis of the target keto acid is prominently achieved through a two-step process involving a Friedel-Crafts acylation followed by hydrolysis.

Friedel-Crafts Acylation of 1,4-Dimethoxybenzene (B90301) with Adipoyl Chloride

The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. beilstein-journals.org In this specific synthesis, the electron-rich aromatic compound, 1,4-dimethoxybenzene, serves as the nucleophile. The electrophile is an acylium ion, generated in situ from adipoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org

The reaction involves the substitution of a hydrogen atom on the 1,4-dimethoxybenzene ring with the adipoyl group. The methoxy (B1213986) groups on the aromatic ring are activating and direct the incoming electrophile to the ortho and para positions. Given the symmetry of 1,4-dimethoxybenzene, the acylation occurs at one of the positions ortho to a methoxy group.

Interactive Data Table: Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Details |

| Aromatic Substrate | 1,4-Dimethoxybenzene |

| Acylating Agent | Adipoyl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Key Intermediate | Acylium ion |

| Product | 6-chloro-6-oxo-1-(2,5-dimethoxyphenyl)hexan-1-one |

Post-Acylation Hydrolysis of Intermediate Acid Chloride

The initial product of the Friedel-Crafts acylation is an intermediate acid chloride. This intermediate is then subjected to hydrolysis to yield the final carboxylic acid, this compound. This step is typically accomplished by quenching the reaction mixture with water or a dilute acid solution. The hydrolysis reaction converts the acid chloride functional group into a carboxylic acid functional group, completing the synthesis of the target molecule.

Derivatization Strategies Originating from this compound

The carboxylic acid functional group in this compound allows for various derivatization reactions, with esterification being a common modification.

Esterification Reactions for Carboxylic Acid Modification

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This reaction is often catalyzed by an acid. mdpi.com

The methyl ester derivative, methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate, can be synthesized from the parent carboxylic acid. While specific reaction conditions for this exact transformation are proprietary or varied, a general approach involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. This can also be achieved using other methylating agents.

Interactive Data Table: Synthesis of Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate

| Parameter | Details |

| Starting Material | This compound |

| Reagent | Methanol or other methylating agents |

| Catalyst | Acid catalyst (e.g., H₂SO₄) |

| Product | Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate |

| Byproduct | Water |

The synthesis of the ethyl ester, ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate, is achieved through an acid-catalyzed esterification of the parent carboxylic acid with ethanol. Common acid catalysts for this type of reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). dntb.gov.uaresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often necessary to remove the water that is formed as a byproduct, for instance, by azeotropic distillation.

Reductive Transformations of the Ketone Moiety

The ketone group in this compound is a key functional handle that can be selectively transformed to introduce structural diversity. One of the most significant reductive transformations is the complete reduction of the ketone to a methylene (B1212753) group, effectively converting the keto-acid to an aryl-substituted hexanoic acid.

The Clemmensen reduction is a classic and robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. wikipedia.orgbyjus.com This reaction is particularly well-suited for the reduction of aryl-alkyl ketones, such as the ketone moiety in this compound, which are often synthesized via Friedel-Crafts acylation. wikipedia.orgbyjus.com The reaction is carried out using amalgamated zinc (zinc-mercury alloy) in the presence of concentrated hydrochloric acid. wikipedia.org

While the precise mechanism of the Clemmensen reduction is not fully elucidated due to its heterogeneous nature, it is believed to involve organozinc intermediates formed on the surface of the zinc. wikipedia.orglibretexts.org The reaction is thought to proceed without the formation of an alcohol intermediate, as alcohols are generally not reduced to alkanes under Clemmensen conditions. byjus.com

To obtain the final product, methyl 6-(2,5-dimethoxyphenyl)hexanoate, a subsequent esterification step is necessary. After the reduction of the ketone to yield 6-(2,5-dimethoxyphenyl)hexanoic acid, the carboxylic acid can be converted to its methyl ester.

The following table outlines the key reactants and products in this synthetic sequence.

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C₁₄H₁₈O₅ | Starting material for the reduction reaction |

| Zinc Amalgam (Zn(Hg)) | - | Reducing agent in the Clemmensen reduction |

| Hydrochloric Acid (HCl) | HCl | Acidic medium for the Clemmensen reduction |

| 6-(2,5-Dimethoxyphenyl)hexanoic acid | C₁₄H₂₀O₄ | Product of the Clemmensen reduction |

| Methyl 6-(2,5-dimethoxyphenyl)hexanoate | C₁₅H₂₂O₄ | Final product after esterification of the reduced acid |

Detailed Research Findings:

The synthesis of the precursor, this compound, is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 1,4-dimethoxybenzene with an appropriate acylating agent, such as adipic anhydride (B1165640) or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This electrophilic aromatic substitution reaction introduces the six-carbon keto-acid side chain onto the dimethoxybenzene ring.

Following the formation of the keto-acid, the Clemmensen reduction is employed. A typical laboratory procedure would involve refluxing the this compound with an excess of amalgamated zinc and concentrated hydrochloric acid. The progress of the reaction would be monitored until the ketone functionality is completely reduced to a methylene group.

Subsequent to the reduction, the resulting 6-(2,5-dimethoxyphenyl)hexanoic acid is isolated and purified. The final step to obtain methyl 6-(2,5-dimethoxyphenyl)hexanoate involves the esterification of the carboxylic acid.

Applications As a Crucial Building Block in Complex Organic Synthesis

Precursor Role in the Synthesis of Pharmacologically Relevant Agonists

The structural motifs present in 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid make it a promising starting material for the synthesis of various biologically active compounds. The presence of the dimethoxyphenyl ring, in particular, is a common feature in many psychoactive compounds, suggesting that this oxohexanoic acid derivative could be a key intermediate in the development of novel agonists.

Intermediate in the Multi-Step Synthesis of 6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol

A plausible synthetic pathway would involve several key transformations. The ketone group of this compound could be converted to a thiol group through a series of reactions, such as reduction to an alcohol, followed by conversion to a leaving group and subsequent displacement with a thiolating agent. The carboxylic acid moiety could be transformed into an aminopropyl group via reactions such as amidation followed by reduction. The dimethoxyphenyl ring would serve as the core scaffold, with the ultimate goal of introducing the aminopropyl and hexylthiol chains at the appropriate positions. This hypothetical multi-step synthesis underscores the importance of this compound as a versatile starting material for accessing complex, pharmacologically relevant targets.

Utilization in Polymeric Material Synthesis via Analogous Scaffolds

The principles of using oxo-acid scaffolds in polymerization are well-established, and the analogous, simpler compound, 6-oxohexanoic acid, provides a clear example of how such molecules can be used to create functional polymers.

Passerini Multicomponent Polymerization with 6-Oxohexanoic Acid for Functional Polycaprolactonesresearchgate.netfigshare.com

The Passerini multicomponent polymerization (P-MCP) is a powerful tool for the one-pot synthesis of complex polymers. researchgate.net Research has demonstrated the successful use of 6-oxohexanoic acid as a monomer in this reaction to generate a new family of functional polycaprolactones (PCLs). researchgate.netfigshare.com

In this process, 6-oxohexanoic acid, which contains both a carboxylic acid and an aldehyde (in equilibrium with its cyclic hemiacetal form), reacts with various isocyanides. researchgate.net This "AB + C" type polymerization allows for the incorporation of diverse side chains (from the isocyanide) onto the PCL backbone, leading to polymers with tunable properties. researchgate.net

The polymerization is typically carried out at room temperature in a solvent like dichloromethane. researchgate.net The resulting functionalized PCLs have been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm their structures. researchgate.netfigshare.com The thermal properties of these polymers, such as their glass transition temperatures, can be modulated by the choice of isocyanide, and their degradation behavior can also be engineered. researchgate.net For instance, some of these functional PCLs have been shown to be stable in neutral or slightly acidic conditions but degrade in basic or more acidic environments. researchgate.netfigshare.com This tunable degradability, coupled with low toxicity, makes these materials promising candidates for biomedical applications. researchgate.netfigshare.com

| Monomer | Polymerization Type | Resulting Polymer | Key Features |

|---|---|---|---|

| 6-Oxohexanoic Acid | Passerini Multicomponent Polymerization (P-MCP) | Functional Polycaprolactones (PCLs) | Tunable side chains, adjustable thermal properties, engineered degradation behavior |

Linker Chemistry in Advanced Conjugate Systems Based on Related Structures

The carboxylic acid functionality and the aliphatic chain of oxohexanoic acid structures are features that are highly valuable in the field of bioconjugation, particularly in the design of linkers for antibody-drug conjugates (ADCs).

Implementation of 6-Oxohexanoic Acid as a Non-Cleavable Linker in Antibody-Drug Conjugates (ADCs)proteogenix.science

In the design of ADCs, the linker that connects the antibody to the cytotoxic payload is a critical component that influences the stability, efficacy, and safety of the therapeutic. nih.govfrontiersin.org Non-cleavable linkers are a class of linkers that are designed to be stable in the bloodstream and only release the payload after the entire ADC has been internalized by the target cell and the antibody has been degraded in the lysosome. proteogenix.sciencebiochempeg.com

6-Oxohexanoic acid can be utilized as a component in the construction of non-cleavable linkers. proteogenix.science Its carboxylic acid group provides a convenient handle for conjugation to the antibody or the drug, while the hexanoic acid chain acts as a spacer. The term "non-cleavable" in this context means that the linker does not have a specific chemical bond that is designed to be cleaved under physiological conditions, such as changes in pH or the presence of specific enzymes. nih.govbiochempeg.com

The use of non-cleavable linkers can offer several advantages, including increased plasma stability, which can lead to a better therapeutic window and reduced off-target toxicity. biochempeg.com The payload is released as an amino acid-linker-drug conjugate after proteolytic degradation of the antibody, and this complex must retain its cytotoxic activity. proteogenix.science The design of the linker, including the length and composition of the spacer, is crucial for ensuring that the ADC has the desired pharmacokinetic properties and that the payload can be effectively released at the target site. frontiersin.org

| Linker Component | Linker Type | Application | Mechanism of Payload Release | Advantages |

|---|---|---|---|---|

| 6-Oxohexanoic Acid | Non-cleavable | Antibody-Drug Conjugates (ADCs) | Proteolytic degradation of the antibody within the target cell | Increased plasma stability, potentially improved therapeutic window and reduced off-target toxicity |

This compound and its structural analogs are valuable and versatile compounds in the field of organic and medicinal chemistry. While the specific applications of the title compound are still emerging, the demonstrated utility of the related 6-oxohexanoic acid in polymer synthesis and bioconjugation highlights the potential of this class of molecules. As a precursor for complex pharmacological agents, a monomer for functional materials, and a component of sophisticated drug delivery systems, the 6-oxohexanoic acid scaffold continues to be an area of active research and development.

Theoretical and Computational Chemistry Studies of Oxo Hexanoic Acid Derivatives

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), have become powerful tools for the detailed examination of the electronic structure and conformational landscape of organic compounds. These methods provide insights into the fundamental aspects of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to a wide range of organic molecules to predict their geometries, electronic properties, and reactivity. For a molecule like 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid, DFT calculations can elucidate the preferred three-dimensional arrangement of atoms (conformations) and the distribution of electrons within the molecule.

Studies on related dimethoxybenzene derivatives have demonstrated the utility of DFT in determining key structural and electronic parameters. bohrium.comresearchgate.net For instance, the hybrid functional B3LYP, combined with a suitable basis set such as 6-311G(d,p), is commonly used to optimize the molecular geometry and calculate electronic properties. iucr.orgiucr.org Such calculations for this compound would reveal the dihedral angles between the phenyl ring and the hexanoic acid chain, as well as the planarity of the aromatic system.

The electronic structure is often described in terms of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. bohrium.comresearchgate.net A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. bohrium.comresearchgate.net

Table 1: Representative Calculated Electronic Properties of a Dimethoxybenzene Derivative using DFT

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic ketones.

Mass spectrometry is a key analytical technique for determining the molecular weight and structure of compounds. In tandem mass spectrometry (MS/MS), molecules are fragmented, and the resulting fragmentation patterns provide a fingerprint for structural elucidation. Computational modeling can be used to predict and rationalize these fragmentation pathways. nih.gov

For this compound, the fragmentation in electrospray ionization (ESI) mass spectrometry would likely be initiated by protonation, typically at the carbonyl oxygen or one of the methoxy (B1213986) groups. nih.gov DFT calculations can be employed to determine the most stable protonated species. Subsequent fragmentation pathways can be modeled by calculating the energy barriers for various bond cleavages and rearrangements.

Common fragmentation pathways for aromatic ketones include cleavage of the bonds adjacent to the carbonyl group. libretexts.org For the target molecule, this could involve the loss of the pentanoic acid chain or cleavage within the chain. The presence of the carboxylic acid group introduces other potential fragmentation routes, such as the loss of water (H₂O) or carbon dioxide (CO₂). researchgate.net Theoretical calculations of the reaction enthalpies for these fragmentation steps can help to predict the most likely pathways and the resulting fragment ions that would be observed in the mass spectrum. nih.gov

Table 2: Plausible Fragmentation Pathways and Corresponding m/z Values for Protonated this compound

| Precursor Ion [M+H]⁺ (m/z) | Fragmentation Pathway | Neutral Loss | Fragment Ion (m/z) |

|---|---|---|---|

| 267.12 | α-cleavage | C₅H₉O₂ (pentanoic acid moiety) | 165.05 |

| 267.12 | Loss of water | H₂O | 249.11 |

| 267.12 | Decarboxylation | CO₂ | 223.13 |

Note: These pathways are predicted based on the fragmentation of similar functional groups.

Advanced Spectroscopic Characterization through Computational Prediction

Computational chemistry also plays a vital role in the interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By predicting the spectra of a proposed structure, researchers can compare the computational results with experimental data to confirm the structure of a compound. nih.govresearchgate.net

For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov The accuracy of these predictions can be high, often providing a good match with experimental spectra and aiding in the assignment of complex signals. researchgate.net

Similarly, the vibrational frequencies corresponding to the IR and Raman spectra can be calculated using DFT. researchgate.net These calculations can help to assign the various absorption bands to specific molecular vibrations, such as the C=O stretch of the ketone and carboxylic acid, the C-O stretches of the methoxy groups, and the various vibrations of the aromatic ring and the aliphatic chain. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3400-3500 |

| Aliphatic Chain | C-H stretch | 2850-2960 |

| Ketone | C=O stretch | 1680-1700 |

| Carboxylic Acid | C=O stretch | 1700-1720 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Methoxy Group | C-O stretch | 1020-1250 |

Note: These are typical frequency ranges predicted by DFT calculations for the specified functional groups.

Biochemical and Biological Interactions in Defined Non Human Systems

Enzymatic Modulation and Inhibition Studies

The capacity of small molecules to modulate or inhibit enzymatic activity is a cornerstone of drug discovery. Analogues and compounds structurally related to 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid have been investigated in the context of specific enzyme inhibition, most notably targeting histone deacetylases (HDACs).

Histone deacetylases (HDACs) are critical epigenetic enzymes that regulate gene expression by removing acetyl groups from histone lysine (B10760008) residues, leading to chromatin condensation and gene repression. mdpi.com The inhibition of these enzymes has emerged as a significant strategy in the development of treatments for a variety of diseases. mdpi.com While direct studies on this compound are not prominent, research into structurally related scaffolds provides insight into potential activity.

Compounds featuring N-Phenyl-N'-hydroxyoctanediamide and similar scaffolds have been designed and evaluated as HDAC inhibitors. mdpi.comnih.gov For instance, a series of novel inhibitors designed from a resveratrol (B1683913) scaffold, which contains a phenyl group, were evaluated for their activity against HDAC-1 and HDAC-2. One of the most promising compounds in this series demonstrated significant inhibitory potential, with IC50 values of 0.44 µM against HDAC-1 and 0.37 µM against HDAC-2. mdpi.com This compound showed selectivity for Class I HDACs, particularly HDAC-1, 2, and 3. mdpi.com

Another study focused on thiol-based HDAC inhibitors incorporating a 3-phenyl-1H-pyrazole-5-carboxamide scaffold. One particular compound from this series, designated 15j, was identified as a more potent inhibitor against total HDACs (IC50 = 0.08µM) than the established drug Vorinostat (IC50 = 0.25µM). nih.gov These findings underscore the principle that the phenyl group, a core component of the this compound structure, is a viable scaffold for designing potent HDAC inhibitors.

| Compound/Scaffold | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Resveratrol-derived Inhibitor (Compound 5) | HDAC-1 | 0.44 µM | mdpi.com |

| Resveratrol-derived Inhibitor (Compound 5) | HDAC-2 | 0.37 µM | mdpi.com |

| Thiol-based pyrazole-carboxamide (Compound 15j) | Total HDACs | 0.08 µM | nih.gov |

| Vorinostat (Reference) | Total HDACs | 0.25 µM | nih.gov |

Receptor Agonism and Antagonism Derived from Direct Derivatives

The dimethoxyphenyl moiety is a key structural feature in a class of compounds known to interact with serotonin (B10506) receptors, particularly the 5-HT2A subtype. Derivatives of this scaffold have been synthesized and tested for their receptor binding affinity and functional activity.

While data on 6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol is specific, the broader class of 2,5-dimethoxyphenyl derivatives has been extensively studied for 5-HT2A receptor agonism. These receptors are implicated in a range of physiological and cognitive processes. nih.gov

One well-studied analogue is 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), a known 5-HT2A receptor agonist. nih.gov Research into beta-oxygenated analogues of DOB sought to identify compounds with high affinity for the 5-HT2A receptor. The (1R,2R)-isomer of one such analogue demonstrated a binding affinity (Ki) of 0.5 nM, comparable to that of R(-)DOB (Ki = 0.2 nM). nih.gov In functional assays, this compound acted as a partial agonist with approximately 50% efficacy in a calcium mobilization assay. nih.gov Further modification by O-methylation resulted in a full agonist with 93% efficacy and a Ki of 0.3 nM. nih.gov

Another related compound, LPH-5, which is (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine, has been characterized as a potent partial agonist at the 5-HT2A receptor, showing marked selectivity over the 5-HT2B and 5-HT2C receptor subtypes in various functional assays. lsuhsc.edu These studies highlight the importance of the 2,5-dimethoxyphenyl scaffold in designing selective and potent 5-HT2A receptor agonists. nih.govlsuhsc.edu

| Compound | Binding Affinity (Ki) | Functional Activity (Efficacy) | Reference |

|---|---|---|---|

| R(-)DOB | 0.2 nM | Agonist | nih.gov |

| (1R,2R)-1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropan-1-ol | 0.5 nM | Partial Agonist (~50%) | nih.gov |

| O-methylated analogue of above | 0.3 nM | Full Agonist (93%) | nih.gov |

| LPH-5 | Not Specified | Potent Partial Agonist | lsuhsc.edu |

Antimicrobial Activity Investigations of Related Analogues

The search for novel antimicrobial agents is driven by the rise of antibiotic-resistant pathogens. Structural motifs related to this compound, such as the 2,5-dimethylphenyl scaffold, have been incorporated into new compounds and tested for their ability to inhibit bacterial growth. mdpi.com

Investigations into related analogues have shown varying degrees of antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.govgrimsa.org

The 2,5-dimethylphenyl scaffold is a structural feature found in phenylpropanoids, a class of compounds with known antimicrobial activity against a wide range of microorganisms. mdpi.com In one study, novel N-2,5-Dimethylphenylthioureido acid derivatives were synthesized and evaluated. A particularly effective compound from this series, which incorporated a ring-fused structure, demonstrated potent antibacterial activity against S. aureus TCH 1516 with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. mdpi.com This activity was comparable to the antibiotic daptomycin (B549167) (MIC 1 µg/mL) and superior to vancomycin (B549263) (MIC 2 µg/mL). mdpi.com

| Compound/Analogue Class | Bacterial Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| N-2,5-Dimethylphenylthioureido derivative | Staphylococcus aureus TCH 1516 | MIC | 1 µg/mL | mdpi.com |

| Diterpene (Compound 1) | Escherichia coli (MurA enzyme) | IC50 | 2.8 µM | conicet.gov.ar |

| Diterpene (Compound 1) | Staphylococcus aureus (MurA enzyme) | IC50 | 1.1 µM | conicet.gov.ar |

| meta-alkoxyphenylcarbamates | Escherichia coli CNCTC 377/79 | MIC | Activity Observed | nih.gov |

| meta-alkoxyphenylcarbamates | Staphylococcus aureus ATCC 6538 | MIC | Inactive | nih.gov |

Modulation of Cellular Inflammatory Responses in Model Systems

The modulation of inflammatory pathways is a key therapeutic goal for many chronic diseases. While direct evidence for this compound is limited, studies on compounds with related functionalities provide a framework for potential anti-inflammatory effects in cellular models. Inflammation is a protective biological response, but its dysregulation can lead to disease. nih.gov

In vitro studies using cell models like McCoy cells or RAW 264.7 macrophages are standard for evaluating anti-inflammatory potential. nih.govnih.gov For example, the flavonoid 5,6-dihydroxyflavone (B183487) was shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This compound demonstrated a potent dose-dependent suppression of NO production with an IC50 of 11.55 ± 0.64 μM and was even more effective at inhibiting cytoplasmic ROS, with an IC50 of 0.8310 ± 0.633 μM. nih.gov

Another study investigated zinc nanoparticles conjugated with β-chitosan (β-Ch-Zn NPs) for their effects on LPS-stimulated McCoy cells. nih.gov Pretreatment with these nanoparticles significantly downregulated the mRNA expression of proinflammatory cytokines. Specifically, the nanoparticles led to a dose-dependent reduction in the expression of interleukin-2 (B1167480) (IL-2) and interleukin-6 (IL-6), with the highest concentration of nanoparticles reducing IL-6 expression by approximately 45%. nih.gov These studies illustrate that compounds can modulate key inflammatory mediators and pathways in established cellular models, suggesting a potential avenue of investigation for novel molecules like this compound.

| Compound/Agent | Cell Model | Inflammatory Marker | Effect | Result | Reference |

|---|---|---|---|---|---|

| 5,6-dihydroxyflavone | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Inhibition | IC50 = 11.55 µM | nih.gov |

| 5,6-dihydroxyflavone | RAW 264.7 Macrophages | Reactive Oxygen Species (ROS) | Inhibition | IC50 = 0.83 µM | nih.gov |

| β-Ch-Zn NPs | McCoy Cells | Interleukin-6 (IL-6) mRNA | Downregulation | ~45% reduction at highest dose | nih.gov |

| β-Ch-Zn NPs | McCoy Cells | Interleukin-2 (IL-2) mRNA | Downregulation | Dose-dependent reduction | nih.gov |

Metabolic Roles of the Core Oxo-Hexanoic Acid Scaffold

The core structure of 6-oxohexanoic acid, also known as adipic semialdehyde, is a recognized metabolite in certain biological pathways. nih.gov

6-Oxohexanoic acid is an intermediate in the catabolism of 6-aminohexanoic acid. nih.gov In a non-human biological context, an enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid has been developed using an ω-amino group-oxidizing enzyme (ω-AOX) from the fungus Phialemonium sp.. nih.gov This enzymatic reaction demonstrates a direct link between the catabolism of an amino acid derivative and the formation of the 6-oxohexanoic acid scaffold. nih.gov The process involves the oxidative deamination of 6-aminohexanoic acid to yield 6-oxohexanoic acid. nih.gov

The presence and metabolism of 6-oxohexanoic acid can be indicative of specific metabolic activities in certain non-human organisms. For example, in some microorganisms, 6-oxohexanoic acid is a key intermediate in the degradation pathway of cyclic compounds or specific amino acids. Its formation from 6-aminohexanoic acid highlights a metabolic capability to utilize this amino acid as a substrate. nih.govmdpi.com The further oxidation of 6-oxohexanoate (B1234620) to adipic acid has been observed in organisms like Pseudomonas aeruginosa, indicating its role in a pathway that feeds into central carbon metabolism. The efficient conversion of 6-aminohexanoic acid to 6-oxohexanoic acid suggests a specialized metabolic state geared towards the catabolism of ω-amino acids. nih.gov

| Metabolic Process | Organism/System | Role of 6-Oxohexanoic Acid |

|---|---|---|

| Amino Acid Catabolism | Phialemonium sp. AIU 274 | Product of the enzymatic oxidation of 6-aminohexanoic acid. nih.gov |

| Fatty Acid Metabolism | Pseudomonas aeruginosa PAO | Intermediate in the ω-oxidation pathway, further oxidized to adipic acid. |

Structure Activity Relationship Sar Studies in Non Human Biological Systems

Systematic Modification of Aromatic Substitutions and their Impact on Biological Activity

The substitution pattern on the phenyl ring plays a pivotal role in modulating the biological effects of this class of compounds. Research on analogous 6-aryl-4-oxohexanoic acids has demonstrated that the nature, position, and electronic properties of these substituents are critical determinants of activity. nih.govresearchgate.net

Studies on a series of 6-aryl-4-oxohex-5-enoic acids, which are unsaturated precursors to the saturated hexanoic acid derivatives, have provided valuable insights into the effects of alkyl and alkoxy substitutions on their anti-inflammatory activity in non-human models. nih.govresearchgate.net

The introduction of methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups at various positions on the phenyl ring has been shown to influence the anti-inflammatory potency of these related compounds. For instance, a derivative with a 4-methoxy substituent exhibited notable in vivo activity in a carrageenan-induced rat paw edema test, a common model for assessing anti-inflammatory effects. nih.govresearchgate.net This suggests that electron-donating groups in the para position of the aromatic ring can be favorable for biological activity.

The table below summarizes the anti-inflammatory activity of various substituted 6-aryl-4-oxohex-5-enoic acid derivatives, highlighting the influence of aromatic substitutions.

| Compound | Aromatic Substituent (R) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |

|---|---|---|

| IIa | 4-OCH₃ | Data not available |

| IIb | 3,4-(OCH₃)₂ | Not active |

| IIc | 3,4,5-(OCH₃)₃ | Not active |

| IId | 4-CH₃ | Not active |

| IIe | 4-Cl | Higher than reference drug fenbufen (B1672489) |

| IIf | Unsubstituted | Not active |

Data derived from studies on 6-aryl-4-oxohex-5-enoic acids, which are structurally related to 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid. nih.govresearchgate.net

The introduction of halogen atoms onto the aromatic ring has been shown to be a key strategy in modulating the biological activity of 6-aryl-4-oxohexanoic acid analogs. nih.govresearchgate.net In the aforementioned study on 6-aryl-4-oxohex-5-enoic acids, the derivative with a 4-chloro (4-Cl) substituent (Compound IIe) demonstrated significantly higher in vivo anti-inflammatory activity compared to the standard non-steroidal anti-inflammatory drug (NSAID) fenbufen at the same dose. nih.govresearchgate.net This highlights the potent effect that electron-withdrawing groups, such as halogens, can have on the biological potency of this class of compounds. The lipophilicity and electronic nature of the halogen appear to be critical factors in this enhancement of activity.

Investigation of Aliphatic Chain Length and Functionalization on Biological Interaction

While specific SAR studies on the aliphatic chain of this compound are not extensively documented, the length and functionalization of this chain are generally understood to be critical for receptor binding and pharmacokinetic properties. The hexanoic acid chain provides a flexible spacer that allows the aromatic moiety to orient itself within a biological target.

Alterations in the length of the alkyl chain could impact the compound's flexibility and its ability to adopt the optimal conformation for interaction with a receptor. The introduction of further functional groups, such as hydroxyl or amino groups, along the chain could introduce new hydrogen bonding opportunities, potentially increasing binding affinity and altering the compound's solubility and metabolic stability. However, without specific research on this compound or its close analogs, these remain theoretical considerations.

Stereochemical Influences on Biological Activity and Selectivity

The presence of a chiral center, which would arise if, for example, a substituent were introduced on the aliphatic chain, would lead to the existence of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. This stereoselectivity arises from the three-dimensional nature of biological receptors. One enantiomer may fit into a binding site more effectively than the other, leading to a more potent biological response.

For this compound itself, there is no chiral center. However, for derivatives with chiral centers, it would be crucial to investigate the biological activity of the individual enantiomers. Such studies would be essential for understanding the precise nature of the interaction with biological targets and for the development of more selective and potent agents. Currently, there is a lack of specific research on the stereochemical influences for this particular class of compounds.

Q & A

Q. What are the established synthetic routes for 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid, and how are reaction conditions optimized?

- Synthesis Methodology : The primary route involves Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride (1:1 molar ratio) under anhydrous conditions. This step yields the intermediate acid chloride, which is hydrolyzed to the target compound with a 60% yield .

- Key Reaction Parameters :

- Catalyst : Lewis acids (e.g., AlCl₃ or FeCl₃) are critical for activating the electrophile.

- Solvent : Dichloromethane or toluene under reflux (40–60°C) improves reaction efficiency.

- Workup : Acidic hydrolysis (HCl/water) quenches the reaction and isolates the product.

- Optimization Strategies :

- Temperature Control : Maintaining <60°C prevents demethylation of the methoxy groups.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) enhances purity.

Q. How is the compound structurally characterized post-synthesis?

- Analytical Workflow :

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the aryl protons (δ 6.8–7.2 ppm), ketone carbonyl (δ ~208 ppm), and carboxylic acid (δ ~170 ppm).

- FT-IR : Stretches for C=O (ketone: ~1700 cm⁻¹; acid: ~1720 cm⁻¹) and O–CH₃ (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 279.1 for C₁₄H₁₈O₅).

Q. What are its primary applications in medicinal chemistry research?

- Biological Screening :

- Cytotoxicity : Derivatives of this compound show activity against cancer cell lines (e.g., P388 and HL-60) with IC₅₀ values ranging from 44.5–81.2 µM .

- Drug Precursors : The ketone and carboxylic acid moieties allow derivatization into esters or amides for structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How can researchers improve low yields in the Friedel-Crafts acylation step?

- Yield Enhancement Strategies :

- Catalyst Screening : Test alternative catalysts (e.g., InCl₃ or ionic liquids) to reduce side reactions.

- Solvent Optimization : Switch to nitrobenzene (higher dielectric constant) to stabilize the acylium ion.

- Stepwise Quenching : Gradual addition of HCl during hydrolysis minimizes decomposition .

Q. What approaches resolve contradictions in spectroscopic data during characterization?

- Data Reconciliation Techniques :

- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations, especially for overlapping aryl signals.

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., para-substitution on the phenyl ring) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for validation .

Q. What mechanistic hypotheses explain its cytotoxic activity, and how are they tested?

- Proposed Mechanisms :

- ROS Induction : The electron-rich dimethoxyphenyl group may generate reactive oxygen species (ROS) in cancer cells.

- Enzyme Inhibition : Potential inhibition of topoisomerase II or tubulin polymerization.

- Experimental Validation :

- Flow Cytometry : Assess apoptosis via Annexin V/PI staining.

- Western Blotting : Measure caspase-3/9 activation.

- Molecular Docking : Screen against protein targets (e.g., Bcl-2) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。